what is the chemical structure of 2-[(4-Iodophenyl)amino]acetic acid
what is the chemical structure of 2-[(4-Iodophenyl)amino]acetic acid
An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, synthesis, and potential applications of 2-[(4-Iodophenyl)amino]acetic acid.
This technical guide provides a comprehensive overview of 2-[(4-Iodophenyl)amino]acetic acid, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document will delve into the compound's chemical identity, physicochemical properties, synthesis methodologies, and potential biological relevance, offering a valuable resource for professionals in drug discovery and development.
Chemical Structure and Identification
2-[(4-Iodophenyl)amino]acetic acid, also known as N-(4-iodophenyl)glycine, is a derivative of the simplest amino acid, glycine. Its structure is characterized by a secondary amine linkage between the nitrogen atom of the glycine moiety and a phenyl ring substituted with an iodine atom at the para (4) position.
It is crucial to distinguish this compound from its structural isomer, 2-amino-2-(4-iodophenyl)acetic acid, an alpha-amino acid where the amino and iodophenyl groups are attached to the same alpha-carbon. The placement of the amino group fundamentally alters the molecule's chemical and biological properties.
Visualizing the Core Structure:
Caption: Chemical structure of 2-[(4-Iodophenyl)amino]acetic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-[(4-Iodophenyl)amino]acetic acid |
| Synonyms | N-(4-iodophenyl)glycine |
| CAS Number | 13370-63-3[1] |
| Molecular Formula | C₈H₈INO₂[1] |
| Molecular Weight | 277.06 g/mol [1] |
Physicochemical Properties
The physicochemical properties of 2-[(4-Iodophenyl)amino]acetic acid are essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 121-123 °C | [2] |
| Purity | ≥98% | [1] |
Synthesis Methodologies
The synthesis of N-aryl glycines, such as 2-[(4-Iodophenyl)amino]acetic acid, can be approached through several established synthetic strategies. The selection of a particular method depends on factors like starting material availability, desired scale, and laboratory capabilities. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. A third approach involves reductive amination.
Ullmann-Type Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. For the synthesis of N-aryl glycines, a modification of this reaction can be employed using an amino acid as the amine source. Research has shown that amino acids can accelerate the Ullmann-type coupling of aryl halides.
Conceptual Workflow for Ullmann-Type Synthesis:
Caption: Conceptual workflow for the synthesis of 2-[(4-Iodophenyl)amino]acetic acid via an Ullmann-type reaction.
Buchwald-Hartwig Amination
A more modern and often milder alternative to the Ullmann condensation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for forming C-N bonds. The reaction typically employs a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide. This method is known for its broad substrate scope and tolerance of various functional groups.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Conceptual workflow for a multi-step synthesis of 2-[(4-Iodophenyl)amino]acetic acid potentially involving a Buchwald-Hartwig amination.
Reductive Amination Approach
Another viable synthetic route involves the reaction of an aniline derivative with a glyoxylic acid equivalent, followed by a reduction step. This method avoids the use of halogenated acetic acid derivatives.
Experimental Protocol: Reductive Amination
A general procedure for the synthesis of N-substituted phenyl glycines involves the condensation of a substituted aniline with glyoxylic acid, followed by in-situ hydrogenation.
Step 1: Imine Formation
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In a suitable reaction vessel, dissolve the substituted aniline (e.g., 4-iodoaniline) in a solvent such as methanol.
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Add an aqueous solution of glyoxylic acid to the aniline solution.
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Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.
Step 2: Hydrogenation
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To the reaction mixture containing the imine, add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
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Pressurize the reaction vessel with hydrogen gas.
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The reaction is typically heated and stirred until the consumption of hydrogen ceases, indicating the completion of the reduction.
Step 3: Work-up and Purification
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After the reaction is complete, cool the mixture to room temperature and carefully filter to remove the catalyst.
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The filtrate is then concentrated under reduced pressure to yield the crude product.
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The crude N-(4-iodophenyl)glycine can be purified by recrystallization from an appropriate solvent system to afford the final product.
Potential Applications and Biological Relevance
While specific biological activities for 2-[(4-Iodophenyl)amino]acetic acid are not extensively documented in publicly available literature, the broader class of N-phenylglycine derivatives has garnered significant interest in medicinal chemistry.
Anti-inflammatory Potential: A study on a series of N-(4-substituted phenyl)glycine derivatives has demonstrated their potential as anti-inflammatory agents.[3][4] The research involved synthesizing various derivatives and evaluating their ability to reduce inflammation in a carrageenan-induced rat paw edema model.[3][4] This suggests that the N-phenylglycine scaffold could serve as a valuable starting point for the design of novel anti-inflammatory drugs. The iodo-substitution in 2-[(4-Iodophenyl)amino]acetic acid may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation in this area.
Synthetic Intermediate: N-substituted glycines are versatile building blocks in organic synthesis. They can be used in the preparation of more complex molecules, including heterocyclic compounds and peptidomimetics. The presence of the iodophenyl group offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, allowing for the construction of a diverse library of compounds for drug discovery screening.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the iodophenyl ring, a singlet for the methylene (-CH₂-) protons of the glycine backbone, and a broad singlet for the amine (N-H) proton. The carboxylic acid proton may be observable as a broad singlet, or it may undergo exchange with residual water in the solvent.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic chemical shift. Signals for the methylene carbon and the carbonyl carbon of the carboxylic acid would also be present.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. Aromatic C-H and C=C stretching vibrations would also be observed.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern could provide further structural information.
Conclusion
2-[(4-Iodophenyl)amino]acetic acid is a compound with a well-defined chemical structure that can be synthesized through established methods in organic chemistry. While its specific biological activities require further investigation, the broader class of N-phenylglycine derivatives shows promise, particularly in the development of anti-inflammatory agents. The synthetic versatility of this molecule, owing to the presence of the iodophenyl group, makes it a valuable intermediate for the synthesis of more complex and potentially bioactive compounds. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
References
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]
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via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. [Link]
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